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Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid

therapeutics, including mRNA and siRNA, famously utilized in the FDA-approved siRNA

therapeutic, Onpattro®, and mRNA-based COVID-19 vaccines.[1][2] The success of these

delivery systems hinges on their precise formulation, which dictates stability, encapsulation

efficiency, and therapeutic efficacy. A typical LNP is a multi-component system composed of

four primary lipid types:

Ionizable Cationic Lipid: Essential for encapsulating the negatively charged nucleic acid

payload at an acidic pH and facilitating its release into the cytoplasm by mediating

endosomal escape.[1][3]

Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine

(DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which contributes to the

structural integrity of the nanoparticle.[1]

Cholesterol: A structural lipid that enhances membrane stability and rigidity by filling gaps in

the lipid bilayer.
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PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-

rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or PEG-carbamate-1,2-

dimyristoyl-sn-glycerol (PEG-c-DMG). This component is crucial for controlling particle size

during formation, preventing aggregation, and providing a hydrophilic shield to reduce

clearance by the immune system, thereby prolonging circulation time in vivo.

This document provides a detailed, step-by-step guide to the assembly of LNPs incorporating

PEG(2000)-C-DMG or the closely related and more commonly cited DMG-PEG2000. While

PEG-c-DMG is noted for its use in the Onpattro® formulation and its rapid dissociation from the

LNP surface, DMG-PEG2000 has been a key component in the Spikevax® COVID-19 vaccine.

The protocols described herein are based on established methodologies, including

nanoprecipitation and microfluidic mixing.

LNP Assembly Workflow
The general workflow for LNP assembly involves the controlled mixing of lipids dissolved in an

organic solvent with a nucleic acid payload dissolved in an acidic aqueous buffer. This rapid

change in solvent polarity triggers the self-assembly of the lipids around the nucleic acid,

forming the core-shell structure of the LNP.
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Caption: General workflow for lipid nanoparticle (LNP) assembly and characterization.

Data Presentation: Formulation & Physicochemical
Properties
Quantitative data from literature is summarized below to guide formulation design and establish

expected outcomes. The molar ratio of the lipid components, particularly the percentage of

PEG-lipid, significantly influences the final characteristics of the LNPs.
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Table 1: Example LNP Formulations with Molar Ratios

Ionizable
Lipid

Helper Lipid Cholesterol PEG-Lipid

Molar Ratio
(Ionizable:H
elper:Chole
sterol:PEG)

Reference

DLin-MC3-
DMA

DSPC Cholesterol
DMG-
PEG2000

50 : 10 :
38.5 : 1.5

SM-102 DSPC Cholesterol
DMG-

PEG2000

50 : 10 : 38.5

: 1.5

Custom

Ionizable
DOPE Cholesterol

DMG-

PEG2000

40 : 10 : (50-

X) : X (X =

0.1 to 10)

| DLin-MC3-DMA | DSPC | Cholesterol | PEG-c-DMG | 50 : 10 : 38.5 : 1.5 (Onpattro®

formulation) | |

Table 2: Influence of DMG-PEG2000 Molar Percentage on LNP Properties

Mol% DMG-
PEG2000

Particle
Size (nm)

Polydispers
ity Index
(PDI)

In Vitro
Transfectio
n

In Vivo
Transgene
Expression

Reference

0.1 - 10 180 - 230
Narrow
Distribution

Bell-shaped
curve

Bell-shaped
curve

1.5 Optimal Low Optimal High

| 5.0 | Optimal | Low | Sub-optimal | Optimal | |

Note: A bell-shaped relationship is observed between PEG content and transfection efficiency,

with lower levels (e.g., 1.5 mol%) favoring cellular uptake in vitro and higher levels (e.g., 5

mol%) improving stability for in vivo circulation.
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Protocol 1: LNP Assembly via Nanoprecipitation
This method relies on the dropwise addition of the lipid phase into the aqueous phase under

vigorous mixing to induce rapid self-assembly.

Materials:

Ionizable Lipid, Helper Lipid (DSPC or DOPE), Cholesterol, PEG(2000)-C-DMG (or DMG-

PEG2000)

Nucleic Acid (mRNA or siRNA)

200-proof Ethanol

Aqueous Buffer: 200 mM Acetate Buffer, pH 5.4

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

Prepare Lipid Stock Solution (Organic Phase):

Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 200-proof ethanol to

achieve desired final concentrations (e.g., 10-50 mg/mL).

Combine the individual lipid solutions to achieve the target molar ratio (e.g.,

50:10:38.5:1.5).

Prepare Nucleic Acid Solution (Aqueous Phase):

Dissolve the nucleic acid payload in the acidic acetate buffer (pH 5.4) to a final

concentration of 0.1-1 mg/mL.

LNP Self-Assembly:

Place the aqueous phase in a sterile vial.
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While continuously and vigorously vortexing the aqueous phase, add the organic phase

dropwise. The rapid solvent change will cause the lipids to precipitate and encapsulate the

nucleic acid, forming LNPs.

Purification and Buffer Exchange:

Transfer the resulting LNP solution to a dialysis cassette.

Perform dialysis against PBS (pH 7.4) for at least 18-24 hours, with multiple buffer

changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge

of the LNPs and stabilizes them for storage and in vitro/in vivo use.

Storage:

Recover the purified LNP solution from the dialysis device.

Sterilize by passing through a 0.22 µm filter.

Store at 4 °C for short-term use or at -80 °C for long-term storage.

Protocol 2: LNP Assembly via Microfluidic Mixing
Microfluidic mixing offers precise, rapid, and reproducible control over the mixing of the organic

and aqueous phases, leading to highly uniform and monodisperse LNPs.

Materials:

Same lipids and nucleic acids as Protocol 1.

200-proof Ethanol

Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0

Dilution/Neutralization Buffer: PBS, pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr® Ignite™) and associated

cartridges/syringes.

Procedure:
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Prepare Lipid Stock Solution (Organic Phase):

Prepare the lipid mixture in ethanol as described in Protocol 1.

Prepare Nucleic Acid Solution (Aqueous Phase):

Dissolve the nucleic acid payload in the acidic citrate buffer (pH 4.0). The acidic pH

ensures the ionizable lipid becomes protonated, facilitating electrostatic interaction with

the nucleic acid.

System Setup and Mixing:

Prime the microfluidic device with ethanol and the aqueous buffer according to the

manufacturer's instructions.

Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

Set the system parameters. A common starting point is a Total Flow Rate (TFR) of 12

mL/min and a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic). These parameters are

critical for controlling particle size and require optimization.

Initiate the mixing process. The device will rapidly combine the two streams, inducing LNP

self-assembly.

Dilution and Neutralization:

Immediately dilute the LNP solution collected from the device outlet with a neutral buffer

(e.g., PBS, pH 7.4) to stabilize the newly formed particles.

Purification and Concentration:

Purify the diluted LNPs and exchange the buffer to PBS (pH 7.4) using tangential flow

filtration (TFF) or dialysis as described in Protocol 1.

Storage:

Filter-sterilize the final LNP formulation and store as described previously.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP Characterization Protocols
Accurate characterization is essential to ensure the quality and consistency of the LNP

formulation.

Lipid Nanoparticle (LNP) Structure

Hydrophobic Core
(Nucleic Acid complexed

with Ionizable Lipids)

Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid

Click to download full resolution via product page

Caption: Conceptual diagram of a lipid nanoparticle's core-shell structure.

Particle Size, Polydispersity, and Zeta Potential
Method: Dynamic Light Scattering (DLS)
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Purpose: To measure the average hydrodynamic diameter (particle size), the Polydispersity

Index (PDI, a measure of size distribution homogeneity), and the surface charge (zeta

potential) of the LNPs.

Protocol:

Dilute the LNP sample in an appropriate buffer (e.g., PBS for size/PDI, or a low ionic

strength buffer like 1 mM KCl for zeta potential).

Transfer the sample to a suitable cuvette.

Perform measurements using a DLS instrument (e.g., Malvern Zetasizer).

Analyze the results. Expect particle sizes in the range of 70-230 nm and a PDI below 0.2

for a homogenous formulation. The zeta potential should be near-neutral at pH 7.4.

Nucleic Acid Encapsulation Efficiency (EE%)
Method: RiboGreen® Assay (or similar nucleic acid quantification assay)

Purpose: To determine the percentage of the initial nucleic acid payload that has been

successfully encapsulated within the LNPs.

Protocol:

Prepare two sets of LNP samples.

In the first set, measure the amount of "free" (unencapsulated) nucleic acid directly using

the RiboGreen® reagent. The reagent's fluorescence increases upon binding to nucleic

acids.

In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton™ X-100) to

release the encapsulated nucleic acid. Measure the "total" nucleic acid concentration

using the RiboGreen® reagent.

Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( (Total

NA - Free NA) / Total NA ) * 100
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A high-quality LNP formulation should have an EE% greater than 90%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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